molecular formula C19H13N3O B2994616 (2E)-2-[(E)-benzoyl]-3-[(quinolin-8-yl)amino]prop-2-enenitrile CAS No. 1025150-25-7

(2E)-2-[(E)-benzoyl]-3-[(quinolin-8-yl)amino]prop-2-enenitrile

Cat. No.: B2994616
CAS No.: 1025150-25-7
M. Wt: 299.333
InChI Key: IWYNNWUHQPNHEK-DTQAZKPQSA-N
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Description

(2E)-2-[(E)-benzoyl]-3-[(quinolin-8-yl)amino]prop-2-enenitrile is an organic compound that features a benzoyl group, a quinoline moiety, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[(E)-benzoyl]-3-[(quinolin-8-yl)amino]prop-2-enenitrile typically involves a multi-step process. One common method starts with the preparation of the quinoline derivative, followed by the introduction of the benzoyl group and the nitrile group. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and catalysts like palladium or copper salts to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-[(E)-benzoyl]-3-[(quinolin-8-yl)amino]prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.

    Substitution: The benzoyl and quinoline groups can participate in substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles can be used under conditions such as reflux in organic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction can produce amine derivatives.

Scientific Research Applications

(2E)-2-[(E)-benzoyl]-3-[(quinolin-8-yl)amino]prop-2-enenitrile has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of (2E)-2-[(E)-benzoyl]-3-[(quinolin-8-yl)amino]prop-2-enenitrile involves its interaction with molecular targets such as enzymes or receptors. The benzoyl and quinoline groups can bind to specific sites on these targets, modulating their activity. The nitrile group may also play a role in the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in multiple fields.

Properties

IUPAC Name

(E)-2-benzoyl-3-(quinolin-8-ylamino)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O/c20-12-16(19(23)15-6-2-1-3-7-15)13-22-17-10-4-8-14-9-5-11-21-18(14)17/h1-11,13,22H/b16-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWYNNWUHQPNHEK-DTQAZKPQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(=CNC2=CC=CC3=C2N=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)/C(=C/NC2=CC=CC3=C2N=CC=C3)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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